molecular formula C21H18BrN3O2 B11148690 6-(4-bromophenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one

6-(4-bromophenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one

カタログ番号: B11148690
分子量: 424.3 g/mol
InChIキー: GRYZFGRSVJQFPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyridazin-3(2H)-one core substituted at position 6 with a 4-bromophenyl group and at position 2 with a 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl moiety. The dihydroisoquinolin-oxoethyl side chain may contribute to allosteric modulation or hydrophobic interactions, as seen in structurally related compounds .

特性

分子式

C21H18BrN3O2

分子量

424.3 g/mol

IUPAC名

6-(4-bromophenyl)-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridazin-3-one

InChI

InChI=1S/C21H18BrN3O2/c22-18-7-5-16(6-8-18)19-9-10-20(26)25(23-19)14-21(27)24-12-11-15-3-1-2-4-17(15)13-24/h1-10H,11-14H2

InChIキー

GRYZFGRSVJQFPE-UHFFFAOYSA-N

正規SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br

製品の起源

United States

準備方法

合成経路と反応条件

6-(4-ブロモフェニル)-2-(2-(3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル)ピリダジン-3(2H)-オンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には以下が含まれる場合があります。

    ピリダジノンコアの形成: 適切なピリダジン誘導体から出発して、環化反応によってコア構造を形成できます。

    ブロモフェニル基の導入: ブロモフェニル基は、ハロゲン化反応、多くの場合、臭素または臭素化剤を使用して導入できます。

    ジヒドロイソキノリン部分の結合: この手順には、ピリダジノンコアとジヒドロイソキノリン誘導体との縮合反応が含まれる場合があります。

工業生産方法

このような複雑な化合物の工業生産方法は、通常、収量と純度を最大化するために反応条件を最適化することを伴います。高性能液体クロマトグラフィー(HPLC)や再結晶などの技術は、精製によく使用されます。

化学反応の分析

科学研究への応用

化学

化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして機能できます。その独自の構造により、さまざまな官能基化反応が可能になります。

生物学

生物学的研究では、この化合物の誘導体は、酵素阻害や受容体結合などの潜在的な生物活性について研究される可能性があります。

医学

医薬品化学の用途には、この化合物を潜在的な薬物候補として探求することが含まれます。その構造的特徴から、癌や神経障害などの疾患に関連する生物学的標的に作用する可能性があります。

産業

産業部門では、この化合物は、新しい材料の開発やその他の貴重な化学物質の合成における中間体として使用される可能性があります。

科学的研究の応用

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

Medicinal chemistry applications include the exploration of this compound as a potential drug candidate. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

作用機序

類似の化合物との比較

類似の化合物

  • 6-(4-クロロフェニル)-2-(2-(3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル)ピリダジン-3(2H)-オン
  • 6-(4-フルオロフェニル)-2-(2-(3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル)ピリダジン-3(2H)-オン

独自性

6-(4-ブロモフェニル)-2-(2-(3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル)ピリダジン-3(2H)-オンの独自性は、クロロおよびフルオロアナログと比較して、反応性と生物活性を影響を与える可能性のあるブロモフェニル基の存在にあります。

類似化合物との比較

Comparison with Structural Analogs

Core Structure and Substituent Variations

The pyridazin-3(2H)-one core is a common scaffold in medicinal chemistry. Key analogs and their structural differences are outlined below:

Compound Name / ID Core Structure Position 6 Substituent Position 2 Substituent Molecular Weight Key Features Reference
Target Compound Pyridazin-3(2H)-one 4-Bromophenyl 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 437.31 g/mol Bromophenyl for electronic effects; dihydroisoquinolin for receptor binding
Compound 23 () Pyridazin-3(2H)-one 6-Methyl 2-[2-(4-Bromophenylamino)-ethyl] Not reported Methyl enhances lipophilicity; bromophenylamino may influence hydrogen bonding
Y041-0266 () Pyridazin-3(2H)-one 4-Fluoro-2-Methoxyphenyl 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 393.42 g/mol Fluoro and methoxy groups alter electronic properties and solubility
TKDC () Methanesulfonamide 4-Chlorophenyl N-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl Not reported Chlorophenyl and sulfonamide groups enhance stability and target engagement
Key Observations:
  • Position 6 Modifications : The target compound’s 4-bromophenyl group provides stronger electron-withdrawing effects compared to 4-fluoro-2-methoxyphenyl (Y041-0266) or 6-methyl (Compound 23), which may influence receptor binding kinetics.
  • Position 2 Substituents: The dihydroisoquinolin-oxoethyl group in the target compound and Y041-0266 contrasts with the aminoethyl group in Compound 23, suggesting divergent binding modes.

Structural Characterization

  • Spectroscopy : Infrared (IR) and nuclear magnetic resonance (NMR) data are critical for confirming substituent positions. For example, the target compound’s carbonyl stretch (C=O) would appear near 1640–1680 cm⁻¹, similar to Compound 23 (1643 cm⁻¹) .

Research Implications

  • Bioavailability : Compared to Y041-0266, the target compound’s bromophenyl group may reduce solubility but improve membrane permeability.

生物活性

The compound 6-(4-bromophenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C21H23BrN2OC_{21}H_{23}BrN_2O with a molecular weight of approximately 399.3 g/mol. The structure features a pyridazinone core linked to a bromophenyl group and a dihydroisoquinoline moiety, which may contribute to its biological efficacy.

Antibacterial Activity

Research has indicated that pyridazinone derivatives exhibit significant antibacterial properties. In vitro studies have shown that compounds similar to 6-(4-bromophenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one demonstrate activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae

Table 1 summarizes the antibacterial activity of related pyridazinones:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CKlebsiella18

These results suggest that the presence of electron-withdrawing groups enhances antibacterial activity due to increased lipophilicity and membrane penetration.

Anticancer Activity

The anticancer potential of pyridazinones has been explored in various studies. For instance, derivatives have shown cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 2 presents the IC50 values for selected compounds against MCF7 and HCT116 cell lines:

CompoundCell LineIC50 (µM)
Compound DMCF75.60
Compound EHCT1163.52

These findings indicate that modifications in the chemical structure can lead to enhanced potency against specific cancer cell types.

Anti-inflammatory Activity

Pyridazinones also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1 beta. This activity is crucial in conditions like arthritis and other inflammatory diseases.

Case Studies

A notable study conducted by Mogilski et al. synthesized various pyridazinone derivatives and evaluated their biological activities. The study highlighted that compounds bearing specific functional groups showed improved antibacterial and anticancer activities compared to their analogs without such modifications .

Another research effort focused on the synthesis of pyridazinone derivatives through eco-friendly methods, showcasing their potential in drug development while minimizing environmental impact .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。